- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles, Organic Letters, 2018, 20(13), 4052-4056

Cas no 92623-83-1 (Pravadoline)

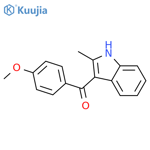

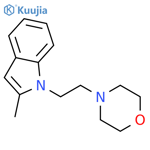

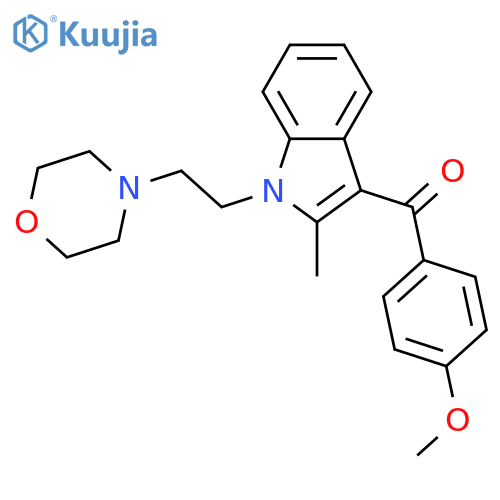

Pravadoline structure

Nom du produit:Pravadoline

Numéro CAS:92623-83-1

Le MF:C23H26N2O3

Mégawatts:378.464146137238

MDL:MFCD00864378

CID:61576

PubChem ID:56463

Pravadoline Propriétés chimiques et physiques

Nom et identifiant

-

- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone

- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

- Pravadoline

- PRAVADOLINE (WIN48098)

- WIN 48098

- P3JW662TWA

- DSSTox_RID_81361

- DSSTox_CID_26127

- DSSTox_GSID_46127

- Pravadoline, Pravadoline Maleate

- Pravadolina

- Pravadolinum

- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone

- SMR001550504

- Pravadoline [INN]

- Pravadolinum [INN-Latin]

- Pravadolina [INN-Spanish]

- MLS004774040

- MLS006010335

- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)

- NCGC00160396-04

- BRD-K46209126-001-01-5

- HMS2089L05

- BDBM50008029

- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-

- DS-1893

- 92623-83-1

- NCGC00160396-03

- CCG-208742

- NCGC00160396-02

- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone

- Tox21_111785_1

- SCHEMBL488940

- AB01275459-01

- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone

- Pravadoline (WIN 48,098)

- DTXSID2046127

- Pravadoline, (WIN 48,098)

- Tox21_111785

- UNII-P3JW662TWA

- DTXCID0026127

- CAS-92623-83-1

- NS00009981

- Q7238828

- MEUQWHZOUDZXHH-UHFFFAOYSA-N

- CHEMBL13178

- NCGC00160396-01

- BCP21160

- Pravadoline(WIN 48,098)?

- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole

- SR-05000001465-1

- AKOS000278689

- SR-05000001465

- BRD-K46209126-001-06-4

- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone

- Pravadoline(WIN 48,098)

- Win-48098

-

- MDL: MFCD00864378

- Piscine à noyau: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3

- La clé Inchi: MEUQWHZOUDZXHH-UHFFFAOYSA-N

- Sourire: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1

Propriétés calculées

- Qualité précise: 378.19400

- Masse isotopique unique: 378.194343

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 28

- Nombre de liaisons rotatives: 6

- Complexité: 514

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 43.7

- Le xlogp3: 3.3

Propriétés expérimentales

- Couleur / forme: No data avaiable

- Dense: 1.2±0.1 g/cm3

- Point de fusion: No data available

- Point d'ébullition: 553.1±50.0 °C at 760 mmHg

- Point d'éclair: 288.3±30.1 °C

- Indice de réfraction: 1.603

- Le PSA: 43.70000

- Le LogP: 3.45940

- Pression de vapeur: 0.0±1.5 mmHg at 25°C

Pravadoline Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

-

Déclaration d'avertissement:

P264 bien nettoyer après le traitement

P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection

p305 s'il pénètre dans les yeux

p351 rincer soigneusement à l'eau pendant quelques minutes

p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer

p337 si l'irritation oculaire persiste

P313 consulter un médecin - Instructions de sécurité: H303+H313+H333

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Pravadoline Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Pravadoline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-10mg |

Pravadoline |

92623-83-1 | 98% | 10mg |

¥1481.00 | 2022-04-26 | |

| Key Organics Ltd | DS-1893-10MG |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 10mg |

£63.00 | 2023-09-08 | |

| Key Organics Ltd | DS-1893-50MG |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 50mg |

£102.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D641458-1g |

Pravadoline |

92623-83-1 | 97% | 1g |

$450 | 2024-06-05 | |

| DC Chemicals | DC8887-100 mg |

Pravadoline(WIN 48,098) |

92623-83-1 | >98% | 100mg |

$200.0 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40640-50mg |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | 50mg |

¥268.0 | 2021-09-08 | ||

| DC Chemicals | DC8887-250 mg |

Pravadoline(WIN 48,098) |

92623-83-1 | >98% | 250mg |

$400.0 | 2022-02-28 | |

| Axon Medchem | 1523-50 mg |

Pravadoline |

92623-83-1 | 99% | 50mg |

€210.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200369A-25 mg |

Pravadoline, |

92623-83-1 | 98% | 25mg |

¥1,888.00 | 2023-07-11 | |

| Key Organics Ltd | DS-1893-100mg |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 100mg |

£146.00 | 2023-09-08 |

Pravadoline Méthode de production

Synthetic Routes 1

Conditions de réaction

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- C-Attached aminoalkylindoles: potent cannabinoid mimetics, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22

Synthetic Routes 3

Conditions de réaction

Référence

- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products, Organic Letters, 2016, 18(3), 412-415

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

Référence

- Cyclooctatetraene: A Bioactive Cubane Paradigm Complement, Chemistry - A European Journal, 2019, 25(11), 2729-2734

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C

1.2 rt

1.3 Reagents: Water

1.2 rt

1.3 Reagents: Water

Référence

- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones, Organic Letters, 2018, 20(23), 7645-7649

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.3 12 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.3 12 h, rt

1.4 Reagents: Water ; rt

Référence

- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies, ACS Catalysis, 2020, 10(10), 5419-5429

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide

Référence

- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds, International Journal of Organic Chemistry, 2022, 12(3), 127-142

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated

Référence

- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates, Tetrahedron Letters, 2014, 55(11), 1859-1862

Synthetic Routes 11

Conditions de réaction

Référence

- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,

Synthetic Routes 12

Conditions de réaction

Référence

- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling, Synlett, 2013, 24(3), 389-393

Synthetic Routes 13

Conditions de réaction

Référence

- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate

Référence

- The first high yield green route to a pharmaceutical in a room temperature ionic liquid, Green Chemistry, 2000, 2(6), 261-262

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene

1.2 -

1.2 -

Référence

- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles, Tetrahedron Letters, 1995, 36(12), 2029-32

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Référence

- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates, Tetrahedron, 1994, 50(2), 437-52

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source, Applied Organometallic Chemistry, 2020, 34(4),

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.3 0 °C; 12 h, 0 °C → rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.3 0 °C; 12 h, 0 °C → rt

1.4 Reagents: Water ; rt

Référence

- Synthesis of metal-free 3-acylindole compound, China, , ,

Synthetic Routes 19

Conditions de réaction

Référence

- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles, Tetrahedron Letters, 2018, 59(19), 1851-1854

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C

Référence

- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,

Pravadoline Raw materials

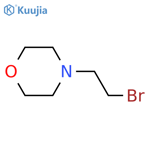

- 4-(2-Bromoethyl)morpholine

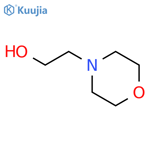

- N-(2-Hydroxyethyl)morpholine

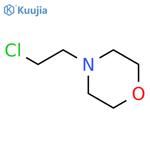

- 4-(2-Chloroethyl)morpholine

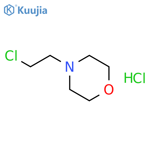

- 4-(2-Chloroethyl)morpholine hydrochloride

- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-

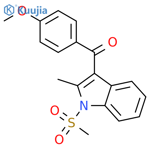

- 2-Methyl-3-(4'-methoxybenzoyl)indole

- 4-(2-methanesulfonyloxyethyl)morpholine

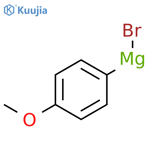

- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)

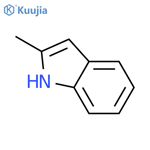

- 2-Methylindole

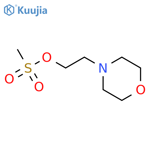

- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-

Pravadoline Preparation Products

Pravadoline Littérature connexe

-

Anurag Singh,Shreemoyee Kumar,Chandra M. R. Volla Org. Biomol. Chem. 2023 21 879

-

2. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880

-

Wei Sun,William A. T. Raimbach,Luke D. Elliott,Kevin I. Booker-Milburn,David C. Harrowven Chem. Commun. 2022 58 383

-

Shuklachary Karnakanti,Zhong-Lin Zang,Sheng Zhao,Pan-Lin Shao,Ping Hu,Yun He Chem. Commun. 2017 53 11205

-

Ruizhi Lai,Xiaohua Wu,Songyang Lv,Chen Zhang,Maoyao He,Yuncan Chen,Qiantao Wang,Li Hai,Yong Wu Chem. Commun. 2019 55 4039

92623-83-1 (Pravadoline) Produits connexes

- 96558-72-4(1,2,3-Tribromo-4-nitrobenzene)

- 2253619-86-0((1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride)

- 1052631-89-6(N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide)

- 922974-95-6(6-(4-methylphenyl)-2-2-oxo-2-(pyrrolidin-1-yl)ethyl-2,3-dihydropyridazin-3-one)

- 2171855-45-9(6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-6-azaspiro3.4octane-8-carboxylic acid)

- 1549042-00-3(1-(2-methyl-6-nitrophenyl)propan-2-ol)

- 1805051-23-3(2-(Difluoromethyl)-3,6-dihydroxy-5-nitropyridine)

- 2138210-20-3(1H-2-Benzopyran-1-one, 6-fluoro-3,4-dihydro-3-[(methylamino)methyl]-)

- 942789-91-5(1-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-ylpiperidine-4-carboxamide)

- 899948-89-1(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one)

Fournisseurs recommandés

atkchemica

(CAS:92623-83-1)Pravadoline

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:92623-83-1)Pravadoline

Pureté:99%/99%/99%/99%/99%/99%/99%

Quantité:1mg/5mg/10mg/25mg/50mg/100mg/500mg

Prix ($):163.0/366.0/542.0/863.0/1170.0/1567.0/3159.0